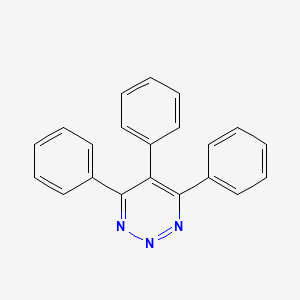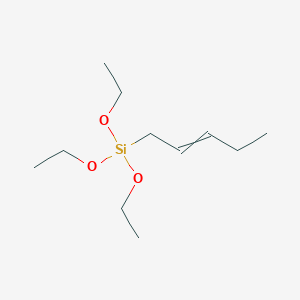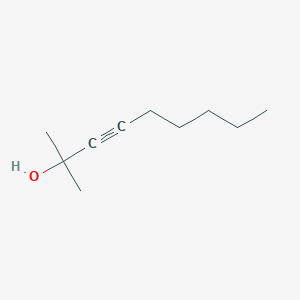
2-Methylnon-3-yn-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methylnon-3-yn-2-ol is an organic compound with the molecular formula C10H18O. It is classified as an alkynyl alcohol due to the presence of both a hydroxyl group (-OH) and a carbon-carbon triple bond (C≡C). This compound is a colorless liquid and is known for its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Methylnon-3-yn-2-ol can be synthesized through various methods. One common approach involves the condensation of acetylene with a suitable ketone under basic conditions.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of acetylene and a ketone, with catalysts such as Lewis acids to promote the reaction. The reaction conditions typically include controlled temperatures and pressures to optimize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Methylnon-3-yn-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The triple bond can be reduced to a double or single bond using hydrogenation.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or Lindlar’s catalyst are employed for hydrogenation.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for converting the hydroxyl group to halides.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of alkyl halides.
Applications De Recherche Scientifique
2-Methylnon-3-yn-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the formation of complex molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in pharmaceuticals, especially in the synthesis of drug candidates.
Industry: It is utilized in the production of specialty chemicals and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-Methylnon-3-yn-2-ol involves its reactivity due to the presence of the hydroxyl group and the triple bond. The hydroxyl group can participate in hydrogen bonding, making the compound a good candidate for various chemical reactions. The triple bond provides a site for addition reactions, allowing the compound to undergo transformations that are crucial in synthetic chemistry.
Comparaison Avec Des Composés Similaires
2-Methylbut-3-yn-2-ol: Another alkynyl alcohol with similar reactivity but a different carbon chain length.
3-Methylnon-1-yn-3-ol: A compound with a similar structure but different positioning of the hydroxyl group.
Uniqueness: 2-Methylnon-3-yn-2-ol is unique due to its specific carbon chain length and the positioning of the hydroxyl group, which influences its reactivity and applications. Its ability to participate in a wide range of chemical reactions makes it a valuable compound in both research and industrial applications.
Propriétés
Numéro CAS |
41746-21-8 |
|---|---|
Formule moléculaire |
C10H18O |
Poids moléculaire |
154.25 g/mol |
Nom IUPAC |
2-methylnon-3-yn-2-ol |
InChI |
InChI=1S/C10H18O/c1-4-5-6-7-8-9-10(2,3)11/h11H,4-7H2,1-3H3 |
Clé InChI |
XKVZJNDWNWCHOP-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC#CC(C)(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


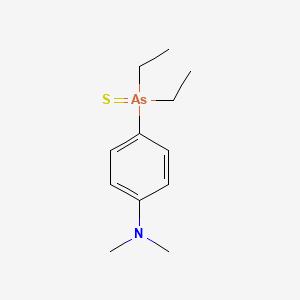
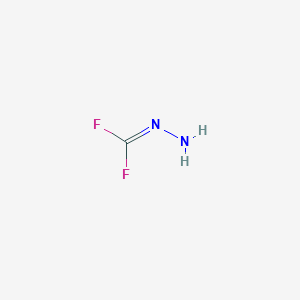
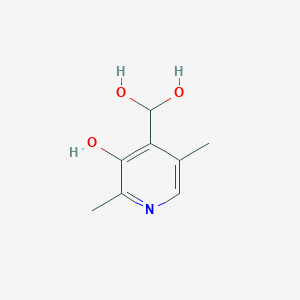

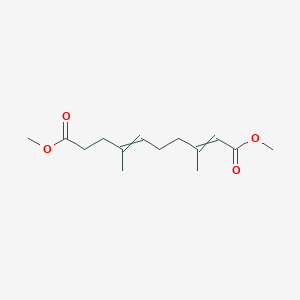
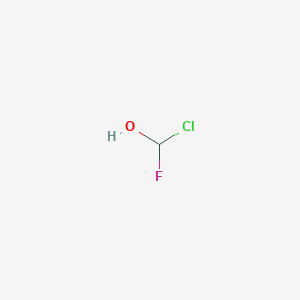
![(3aS,6aS)-3a-Methylhexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B14664370.png)

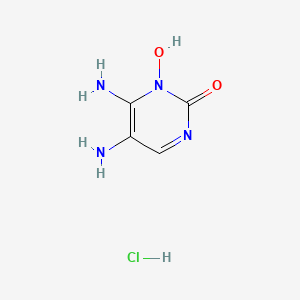
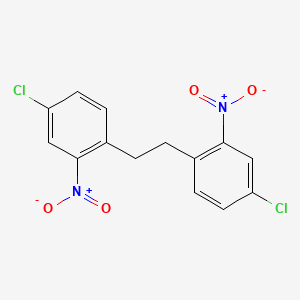
![3H-[1,2,4]Dithiazolo[4,3-a]benzimidazole](/img/structure/B14664389.png)
![(3,5-Dinitrophenyl)[2-(4-methylphenyl)-3-phenyl-1,2,4-oxadiazinan-4-yl]methanone](/img/structure/B14664396.png)
